molecular formula C17H20N2O2 B4573788 N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea

N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea

Cat. No.: B4573788
M. Wt: 284.35 g/mol
InChI Key: NHFDHZIRLCXCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea typically involves the reaction of 3,4-dimethylaniline with 2-ethoxyaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the production of specialty chemicals or as a component in materials science.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N’-(2-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    N-(3,4-dimethylphenyl)-N’-(2-chlorophenyl)urea: Contains a chlorine substitution on the aromatic ring.

    N-(3,4-dimethylphenyl)-N’-(2-hydroxyphenyl)urea: Features a hydroxyl group on the aromatic ring.

Uniqueness

N-(3,4-dimethylphenyl)-N’-(2-ethoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The ethoxy group may impart different solubility and interaction properties compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-ethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-4-21-16-8-6-5-7-15(16)19-17(20)18-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFDHZIRLCXCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-N'-(2-ethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.